methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Description
Methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound featuring a thiazolo[4,5-b]pyridine core substituted with a bromine atom at position 2, a methyl group at position 5, and a methyl ester at position 5. Its molecular formula is C₉H₇BrN₂O₂S, derived from the structural framework of fused thiazole and pyridine rings.
Key structural features include:
- Thiazolo[4,5-b]pyridine core: A bicyclic system where a thiazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7).
- Substituents:
- Bromine at position 2: Enhances reactivity for cross-coupling or substitution reactions.
- Methyl group at position 5: Influences steric and electronic properties.
- Methyl ester at position 7: Provides a handle for further functionalization (e.g., hydrolysis to carboxylic acid).
Properties
IUPAC Name |
methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-4-3-5(8(13)14-2)6-7(11-4)12-9(10)15-6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCCMZLDYXLARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=C(S2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies, including its use as a probe in biochemical assays and as a precursor for biologically active molecules.
Medicine: Thiazolo[4,5-b]pyridine derivatives are investigated for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This compound is being studied for its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism by which methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in these interactions, influencing the compound's biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
The following compounds share the thiazolo[4,5-b]pyridine scaffold but differ in substituents and fused rings:
Reactivity and Functionalization
- Bromine vs. Amino Group: The bromine in the target compound allows for Suzuki coupling or Buchwald–Hartwig amination, whereas the amino derivative (CID 52908196) is more suited for acylation or sulfonylation .
- Ester Hydrolysis : The methyl ester can be hydrolyzed to [1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid (CAS 1097937-02-4), a precursor for amide bond formation .
Physicochemical Properties
- Solubility: The triazole-fused analogue (4f) exhibits poor solubility in DMSO, limiting ¹³C NMR analysis . In contrast, the amino derivative (CID 52908196) has moderate solubility, as inferred from CCS data .
- Lipophilicity: Ethyl 5-phenyl-2-(phenylamino)thiazolo[4,5-b]pyridine-7-carboxylate (logP ~3.5 estimated) is more lipophilic than the methyl ester derivatives, impacting bioavailability .
Research Implications and Gaps
- Biological Activity: While heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine are carcinogenic , the brominated target compound’s toxicity profile remains unstudied.
- Synthetic Challenges : Improved solubility of fused-ring derivatives (e.g., triazole analogues) is needed for advanced characterization .
- Applications: Potential use in kinase inhibitors or fluorescent probes warrants further exploration, leveraging the electron-deficient thiazolo[4,5-b]pyridine core.
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